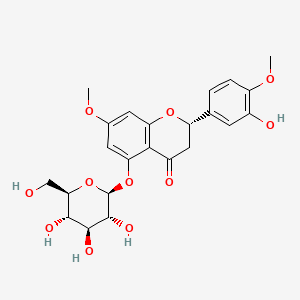

Persiconin

Beschreibung

Eigenschaften

CAS-Nummer |

28978-03-2 |

|---|---|

Molekularformel |

C23H26O11 |

Molekulargewicht |

478.4 g/mol |

IUPAC-Name |

2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C23H26O11/c1-30-11-6-16-19(13(26)8-15(32-16)10-3-4-14(31-2)12(25)5-10)17(7-11)33-23-22(29)21(28)20(27)18(9-24)34-23/h3-7,15,18,20-25,27-29H,8-9H2,1-2H3 |

InChI-Schlüssel |

NKYUUWHIEOUGKB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)O |

Aussehen |

Powder |

melting_point |

258 - 260 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to Persiconin: A Hypothetical Framework for Discovery and Elucidation

Disclaimer: As of November 2025, there is no publicly available scientific literature on "persiconin." The information presented in this document is a hypothetical framework based on the chemical structure available in the PubChem database (CID 42608082). This guide is intended for researchers, scientists, and drug development professionals as a speculative roadmap for the potential discovery, characterization, and study of this novel compound.

Introduction to this compound

This compound (IUPAC name: 2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one) is a putative natural product with the molecular formula C23H26O11[1]. Based on its core structure, this compound can be classified as a flavonoid, specifically a flavanone glycoside. Flavonoids are a diverse group of polyphenolic compounds widely found in plants, known for their broad range of biological activities. The presence of a glycosidic bond suggests that a sugar moiety is attached to the flavanone backbone, which can significantly influence its solubility, stability, and bioactivity.

This document outlines a proposed biosynthetic pathway for this compound, a hypothetical experimental workflow for its isolation and characterization, and templates for data presentation that would be crucial for its scientific validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of flavonoids is well-established and generally proceeds through the phenylpropanoid and polyketide pathways. The following is a proposed biosynthetic route for this compound based on its chemical structure.

The pathway likely starts with the amino acid L-phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA, a key intermediate in the phenylpropanoid pathway. Simultaneously, the polyketide pathway contributes a malonyl-CoA extender unit. These precursors undergo a series of enzymatic reactions to form the characteristic C6-C3-C6 backbone of flavonoids. Subsequent modifications, including hydroxylation, methoxylation, and glycosylation, would lead to the final structure of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Hypothetical Experimental Workflow for Discovery and Characterization

The discovery of a new natural product like this compound would follow a systematic workflow, from initial extraction to final structure elucidation and bioactivity screening. The following diagram illustrates a plausible experimental pipeline.

Caption: Hypothetical experimental workflow for the discovery of this compound.

Detailed Methodologies for Key Experiments

The following are detailed, albeit hypothetical, protocols for the key stages of this compound discovery and characterization.

Extraction and Fractionation

-

Preparation of Plant Material: Collect fresh plant material, wash thoroughly, and air-dry in the shade. Grind the dried material into a fine powder.

-

Extraction: Macerate the powdered plant material (1 kg) in 80% methanol (5 L) for 72 hours at room temperature with occasional shaking. Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times.

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Fractionation: Suspend the crude extract in distilled water and perform liquid-liquid partitioning successively with n-hexane, chloroform, ethyl acetate, and n-butanol to yield fractions of increasing polarity.

Isolation of this compound

-

Column Chromatography: Subject the ethyl acetate fraction (showing potential flavonoid presence in preliminary phytochemical screening) to column chromatography over silica gel. Elute the column with a gradient of chloroform and methanol.

-

Preparative HPLC: Further purify the fractions containing the compound of interest using preparative High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a mobile phase gradient of acetonitrile and water.

-

Purity Assessment: Assess the purity of the isolated compound using analytical HPLC and Thin Layer Chromatography (TLC).

Structure Elucidation

-

Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the isolated compound using High-Resolution Mass Spectrometry (HR-MS).

-

NMR Spectroscopy: Record ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra to determine the carbon-hydrogen framework. Employ 2D-NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of protons and carbons and to confirm the final structure.

-

UV-Vis and IR Spectroscopy: Use UV-Vis spectroscopy to identify the characteristic absorption bands of the flavonoid chromophore. Employ IR spectroscopy to identify the functional groups present in the molecule.

Quantitative Data Presentation

Once isolated and characterized, quantitative data on this compound's properties and activities would be essential. The following tables provide a template for summarizing such data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method of Determination |

| Molecular Formula | C23H26O11 | HR-MS |

| Molecular Weight | 478.45 g/mol | HR-MS |

| Melting Point | TBD | Differential Scanning Calorimetry |

| Solubility | TBD | Solvent Solubility Assay |

| LogP | TBD | HPLC-based method |

| pKa | TBD | Potentiometric titration |

Table 2: In Vitro Bioactivity of this compound

| Assay | Target | IC50 / EC50 (µM) | Positive Control |

| Antioxidant (DPPH) | Free radical | TBD | Ascorbic Acid |

| Anti-inflammatory (COX-2) | Enzyme | TBD | Celecoxib |

| Anticancer (MTT) | Cell Line (e.g., MCF-7) | TBD | Doxorubicin |

| Antidiabetic (α-glucosidase) | Enzyme | TBD | Acarbose |

Proposed Signaling Pathway Involvement

Given its flavonoid structure, this compound could potentially modulate several signaling pathways implicated in various diseases. For instance, many flavonoids are known to interact with pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.

The diagram below illustrates a hypothetical mechanism of action where this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

While "this compound" remains an enigmatic entry in chemical databases, its structure suggests it belongs to the well-studied and pharmacologically significant class of flavonoids. This technical guide provides a comprehensive, albeit hypothetical, framework for its discovery, characterization, and preliminary biological evaluation. The proposed methodologies and data presentation templates are intended to serve as a valuable resource for researchers embarking on the exploration of this and other novel natural products. Future experimental validation is required to confirm the existence and properties of this compound.

References

Unraveling the Persiconin Biosynthetic Pathway: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of the Putative Persiconin Biosynthetic Pathway, Associated Quantitative Data, and Methodologies for Elucidation

This technical guide provides a detailed exploration of the proposed biosynthetic pathway of this compound, a novel secondary metabolite with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of natural product biosynthesis, metabolic engineering, and pharmacognosy. It outlines the core enzymatic steps, presents hypothetical quantitative data for key reactions, and offers in-depth experimental protocols for pathway elucidation and characterization.

The Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic cascade originating from primary metabolism. The pathway is thought to proceed through a series of intermediates, catalyzed by specific enzyme classes common in secondary metabolite synthesis.

Key Precursors and Intermediates

The initial precursors for this compound biosynthesis are believed to be derived from the shikimate and mevalonate pathways, providing the core carbon skeleton. The pathway is proposed to commence with the condensation of a phenylpropanoid unit with a polyketide-derived moiety.

Enzymatic Conversions

The proposed pathway involves several key enzymatic reactions, including those catalyzed by polyketide synthases (PKS), chalcone synthases (CHS), cytochrome P450 monooxygenases (CYP450s), methyltransferases (MTs), and glycosyltransferases (GTs). Each of these enzyme families plays a crucial role in the step-wise modification of the chemical structure, leading to the final this compound molecule.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

To provide a framework for experimental design and analysis, the following tables summarize hypothetical quantitative data for key enzymes and metabolites in the this compound pathway.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg/min) |

| CHS/PKS | Phenylpropanoid Unit | 150 | 0.5 | 2.5 |

| Polyketide Moiety | 200 | 0.3 | 1.8 | |

| CYP450 | Intermediate B | 50 | 1.2 | 5.0 |

| MT | Intermediate C | 75 | 2.5 | 10.2 |

| GT | This compound Aglycone | 120 | 3.0 | 12.5 |

Table 2: Metabolite Concentrations in a High-Producing Strain

| Metabolite | Concentration (µg/g dry weight) | Standard Deviation |

| Intermediate A | 5.2 | 0.8 |

| Intermediate B | 12.7 | 2.1 |

| Intermediate C | 8.4 | 1.5 |

| This compound Aglycone | 25.1 | 4.3 |

| This compound | 150.6 | 15.2 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following protocols provide a detailed methodology for key experiments.

Protocol for Heterologous Expression and Enzyme Characterization

This protocol describes the expression of candidate biosynthetic genes in a heterologous host (e.g., E. coli or Saccharomyces cerevisiae) and the subsequent characterization of the purified enzymes.

1. Gene Cloning and Vector Construction:

- Amplify the open reading frames of candidate genes (CHS/PKS, CYP450, MT, GT) from the source organism's cDNA.

- Clone the amplified fragments into an appropriate expression vector containing a suitable promoter and affinity tag (e.g., His-tag, GST-tag).

2. Heterologous Expression:

- Transform the expression constructs into a suitable E. coli or yeast strain.

- Grow the transformed cells in appropriate media to the mid-log phase.

- Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast) and continue cultivation at a lower temperature to enhance soluble protein production.

3. Protein Purification:

- Harvest the cells by centrifugation.

- Lyse the cells using sonication or a French press in a suitable lysis buffer.

- Clarify the lysate by centrifugation.

- Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

- Assess protein purity by SDS-PAGE.

4. Enzyme Assays:

- Prepare a reaction mixture containing the purified enzyme, the putative substrate, and any necessary co-factors (e.g., NADPH for CYP450s, S-adenosylmethionine for MTs, UDP-sugar for GTs) in a suitable buffer.

- Incubate the reaction at the optimal temperature for a defined period.

- Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

- Analyze the reaction products by HPLC or LC-MS to determine substrate conversion and product formation.

5. Kinetic Analysis:

- Perform enzyme assays with varying substrate concentrations.

- Determine the initial reaction velocities.

- Calculate K_m, k_cat, and V_max by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol for Metabolite Analysis using LC-MS

This protocol outlines the extraction and quantification of this compound and its biosynthetic intermediates from biological samples.

1. Sample Preparation and Extraction:

- Freeze-dry the biological material (e.g., plant tissue, microbial culture).

- Grind the dried material to a fine powder.

- Extract the metabolites with a suitable solvent (e.g., 80% methanol) by vortexing and sonication.

- Centrifuge the extract to pellet the debris.

- Collect the supernatant and filter it through a 0.22 µm filter.

2. LC-MS Analysis:

- Inject the filtered extract onto a reverse-phase C18 column.

- Perform chromatographic separation using a gradient of water and acetonitrile, both containing 0.1% formic acid.

- Detect the metabolites using a mass spectrometer operating in both positive and negative ion modes.

- Identify the compounds of interest based on their retention times and mass-to-charge ratios (m/z) by comparison with authentic standards, if available.

3. Quantification:

- Generate a standard curve for each metabolite using serial dilutions of authentic standards.

- Quantify the metabolites in the samples by integrating the peak areas and comparing them to the standard curve.

Regulatory Network and Experimental Workflow

The biosynthesis of this compound is likely regulated by a complex network of transcription factors that respond to developmental and environmental cues. The elucidation of this pathway follows a logical experimental workflow.

Caption: Hypothetical regulatory network of this compound biosynthesis.

Caption: General experimental workflow for pathway elucidation.

Persiconin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising Flavonoid

Abstract

Persiconin, also known as persicoside, is a flavonoid compound that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological significance. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, systematically named 2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one, is classified as a flavanone, a subclass of flavonoids.[1] Its chemical identity and core physical and chemical properties are summarized below.

Chemical Identification

| Identifier | Value |

| Synonyms | Persicoside, this compound |

| CAS Registry Number | 28978-03-2[2] |

| Molecular Formula | C23H26O11[2] |

| IUPAC Name | 2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[3] |

| SMILES | COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)O[3] |

| InChI | InChI=1S/C23H26O11/c1-30-11-6-16-19(13(26)8-15(32-16)10-3-4-14(31-2)12(25)5-10)17(7-11)33-23-22(29)21(28)20(27)18(9-24)34-23/h3-7,15,18,20-25,27-29H,8-9H2,1-2H3[3] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 478.46 g/mol | [2] |

| Appearance | Powder | ChemFaces |

| Melting Point | 258-260 °C | ECHEMI |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

| Purity | >=98% | ChemFaces |

| Storage | Store at 2-8°C for up to 24 months. For solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks. | ChemFaces |

Biological Activity

This compound has demonstrated notable biological activities, primarily as an antioxidant and a tyrosinase inhibitor.

Antioxidant Activity

This compound exhibits radical scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This activity is a common feature of flavonoids and is attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.

Enzyme Inhibition

Recent studies have identified this compound as a moderate inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. At a concentration of 500 µM, this compound demonstrated 46% inhibition of tyrosinase activity.[4] This finding suggests its potential application in the development of skin-whitening agents.[5]

Experimental Protocols

This section details the methodologies for the isolation of this compound from its natural source and the assay used to determine its antioxidant activity.

Isolation of this compound from Prunus persica Twigs

This compound has been successfully isolated from the twigs of Prunus persica (peach).[4] The general procedure involves solvent extraction and chromatographic separation.

3.1.1. Extraction

-

Air-dry and grind the twigs of Prunus persica.

-

Extract the ground plant material with methanol at room temperature.

-

Combine the filtrates and evaporate the methanol under reduced pressure to obtain a crude extract.

3.1.2. Fractionation

-

Partition the resulting residue between hexane and 80% methanol.

-

Evaporate the methanol from the 80% methanol fraction to yield a water suspension.

-

Partition the water suspension between ethyl acetate and water.

-

The ethyl acetate fraction, containing this compound, is then further purified.

3.1.3. Purification

-

Subject the ethyl acetate fraction to column chromatography using a Diaion HP-20 resin.[4]

-

Elute the column with a gradient of solvents to separate the different components.

-

Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.

-

Combine the this compound-rich fractions and concentrate them to yield the purified compound.

DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the antioxidant activity of a compound.

3.2.1. Reagent Preparation

-

DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Solutions: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. Create a series of dilutions from the stock solution.

-

Control: A standard antioxidant, such as Trolox or quercetin, should be used as a positive control.

3.2.2. Assay Procedure

-

Add a specific volume of the this compound sample solution to a cuvette or a well of a microplate.

-

Add the DPPH working solution to the sample and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer or a microplate reader.

-

A blank containing the solvent and the DPPH solution should also be measured.

3.2.3. Calculation The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100

Signaling Pathways and Mechanism of Action

Currently, there is limited information available in the scientific literature regarding the specific signaling pathways modulated by this compound. Its primary identified mechanisms of action are direct radical scavenging and enzyme inhibition.

The tyrosinase inhibitory activity of this compound is a direct interaction with the enzyme, leading to a reduction in melanin production. This does not typically involve a complex signaling cascade.

As a flavonoid with antioxidant properties, it is plausible that this compound could indirectly influence cellular signaling pathways that are sensitive to redox state, such as the NF-κB or Nrf2 pathways. However, further research is required to elucidate these potential interactions.

Conclusion

This compound is a flavonoid with defined physical and chemical properties and demonstrated antioxidant and tyrosinase inhibitory activities. The provided experimental protocols offer a foundation for its isolation and bioactivity assessment. While its direct mechanisms of action are partially understood, further investigation into its potential influence on cellular signaling pathways is warranted to fully explore its therapeutic potential for applications in the pharmaceutical and cosmetic industries.

References

Persiconin CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Persiconin, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical identity and reported biological activities. Due to the limited availability of specific experimental data in the public domain, this document also presents illustrative templates for signaling pathways, experimental workflows, and data summarization to serve as a framework for future research endeavors.

Chemical Identity and Physicochemical Properties

This compound, also known as Persicoside, is a flavonoid glycoside. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 28978-03-2 | [1] |

| Molecular Formula | C₂₃H₂₆O₁₁ | [1] |

| Synonyms | Persicoside | [1] |

Reported Biological Activities

This compound has been reported to exhibit a range of biological activities, suggesting its potential as a lead compound in drug discovery. These activities include:

-

Antioxidant Effects: Like many flavonoids, this compound is suggested to possess antioxidant properties.

-

Anti-inflammatory Activity: Preliminary mentions in the literature indicate potential anti-inflammatory effects.

-

Antimicrobial Properties: Reports suggest that this compound and related compounds may have antifungal and antibacterial effects.[2][3]

-

Other Potential Activities: Literature also alludes to possible hypoglycemic, antidepressant, and anti-tumor activities, though detailed studies are lacking.[3]

Illustrative Signaling Pathway

While the specific signaling pathways modulated by this compound have not been elucidated, a hypothetical pathway is presented below to illustrate its potential mechanism of action as an anti-inflammatory agent. This diagram is based on known pathways affected by other flavonoids.

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

Quantitative Data Summary

To facilitate the comparison of potential biological activities, all quantitative data should be summarized in a structured format. The following table provides a template for presenting such data, populated with hypothetical values for illustrative purposes.

| Assay Type | Cell Line / Model | Endpoint | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability | 45.2 ± 3.1 | Doxorubicin: 0.8 ± 0.1 |

| Antioxidant | DPPH Assay | Free Radical Scavenging | 22.5 ± 1.8 | Ascorbic Acid: 8.3 ± 0.5 |

| Anti-inflammatory | LPS-stimulated RAW 264.7 | Nitric Oxide Production | 35.7 ± 2.5 | Dexamethasone: 0.5 ± 0.05 |

| Antifungal | Candida albicans | Fungal Growth Inhibition | 18.9 ± 1.2 | Fluconazole: 2.1 ± 0.2 |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for scientific advancement. Below is a representative protocol for assessing the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Protocol: DPPH Free Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

-

Prepare a series of dilutions of the this compound stock solution to obtain final concentrations ranging from 1 µM to 100 µM.

-

Prepare a stock solution of a positive control (e.g., Ascorbic Acid) and dilute similarly.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each this compound dilution or positive control to triplicate wells.

-

Add 150 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 50 µL of the solvent and 150 µL of the DPPH solution.

-

For the control, add 50 µL of the solvent and 150 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

-

Plot the percentage of scavenging activity against the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) from the dose-response curve.

-

Experimental Workflow

The following diagram illustrates a general workflow for the screening and characterization of a natural product like this compound.

References

- 1. Chemical Constituents, Biological Activities, and Proposed Biosynthetic Pathways of Steroidal Saponins from Healthy Nutritious Vegetable—Allium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spirostane, furostane and cholestane saponins from Persian leek with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spectroscopic Analysis of Persiconin: A Technical Overview

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the flavonoid, Persiconin. Due to the limited availability of published experimental data for this specific compound, this document outlines the standard methodologies and expected data presentation for the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) analysis of a natural product of this class. The guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a foundational understanding of the spectroscopic elucidation process.

Introduction to this compound

This compound is a flavonoid with the molecular formula C₂₃H₂₆O₁₁ and the systematic IUPAC name 2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one. As a member of the flavonoid family, it possesses a characteristic C6-C3-C6 carbon skeleton. The structural elucidation and purity assessment of such a compound rely heavily on a combination of spectroscopic techniques, including NMR, MS, and UV-Vis spectroscopy. This guide details the typical experimental protocols and data interpretation for each of these methods.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For a molecule like this compound, high-resolution mass spectrometry (HRMS) is typically employed to confirm its molecular formula.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 479.15480 |

| [M+Na]⁺ | 501.13674 |

| [M+NH₄]⁺ | 496.18134 |

| [M+K]⁺ | 517.11068 |

| [M-H]⁻ | 477.14024 |

| [M+HCOO]⁻ | 523.14572 |

| [M+CH₃COO]⁻ | 537.16137 |

Data Source: Predicted data based on the molecular formula C₂₃H₂₆O₁₁.

Experimental Protocol for Mass Spectrometry

A standard protocol for obtaining the mass spectrum of a flavonoid like this compound would involve the following steps:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, and their m/z ratios are measured. Data is typically acquired in both positive and negative ion modes to observe different adducts.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion and its adducts. The measured m/z values are compared with the theoretical values to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. For this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC), would be required for complete structural assignment.

Expected NMR Data Presentation

The following tables illustrate how the ¹H and ¹³C NMR data for this compound would be presented. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent signal. Coupling constants (J) are given in Hertz (Hz).

¹H NMR Data (Hypothetical)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-2 | 5.40 | dd | 12.0, 3.0 |

| H-3a | 3.10 | dd | 17.0, 12.0 |

| H-3b | 2.80 | dd | 17.0, 3.0 |

| H-6 | 6.20 | d | 2.0 |

| H-8 | 6.10 | d | 2.0 |

| H-2' | 7.05 | d | 2.0 |

| H-5' | 6.90 | d | 8.5 |

| H-6' | 6.95 | dd | 8.5, 2.0 |

| 7-OCH₃ | 3.85 | s | - |

| 4'-OCH₃ | 3.90 | s | - |

| H-1'' | 5.10 | d | 7.5 |

| H-2''-H-6'' | 3.20-3.80 | m | - |

¹³C NMR Data (Hypothetical)

| Position | δ (ppm) |

| C-2 | 79.0 |

| C-3 | 43.0 |

| C-4 | 197.0 |

| C-4a | 103.0 |

| C-5 | 163.0 |

| C-6 | 97.0 |

| C-7 | 165.0 |

| C-8 | 96.0 |

| C-8a | 162.0 |

| C-1' | 131.0 |

| C-2' | 111.0 |

| C-3' | 146.0 |

| C-4' | 148.0 |

| C-5' | 115.0 |

| C-6' | 119.0 |

| 7-OCH₃ | 56.0 |

| 4'-OCH₃ | 56.5 |

| C-1'' | 101.0 |

| C-2'' | 74.0 |

| C-3'' | 77.0 |

| C-4'' | 70.0 |

| C-5'' | 78.0 |

| C-6'' | 61.0 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: A standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed at a constant temperature (e.g., 298 K).

-

Data Processing and Analysis: The raw data (Free Induction Decay) is processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction. The chemical shifts, coupling constants, and correlations from the 2D spectra are then analyzed to assign all proton and carbon signals to their respective positions in the molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the flavonoid scaffold of this compound.

Expected UV-Vis Data Presentation

The UV-Vis spectrum of a flavonoid typically shows two major absorption bands. The data is presented as the wavelength of maximum absorption (λₘₐₓ).

| Solvent | Band I (λₘₐₓ, nm) | Band II (λₘₐₓ, nm) |

| Methanol | ~330 | ~285 |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance of the sample is measured over a range of wavelengths (typically 200-600 nm) against a solvent blank.

-

Data Analysis: The wavelengths of maximum absorbance (λₘₐₓ) are determined from the resulting spectrum. Shift reagents (e.g., NaOH, AlCl₃, NaOAc) can be added to the sample to gain further information about the substitution pattern of the flavonoid.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis, employing a combination of mass spectrometry, nuclear magnetic resonance, and UV-Visible spectroscopy, is indispensable for the unambiguous structural elucidation and characterization of natural products like this compound. While specific experimental data for this compound is not widely available, the protocols and data presentation formats outlined in this guide represent the standard approach in natural product chemistry. These techniques, when used in concert, provide the necessary evidence to confirm the molecular formula, establish the atomic connectivity and stereochemistry, and verify the chromophoric system of the molecule, thereby ensuring its identity and purity for further investigation and development.

Unraveling Perforin: A Technical Guide to its Theoretical and Computational Exploration

A Note on the Nomenclature: Initial searches for "Persiconin" did not yield relevant results in the context of molecular biology or computational studies. It is presumed that this may be a typographical error, and this guide will focus on the well-documented and structurally related pore-forming protein, Perforin . Perforin is a critical effector molecule in the immune system, and its study offers significant insights for researchers, scientists, and drug development professionals.

Introduction to Perforin: The Immune System's Molecular Drill

Perforin (PFN) is a cytolytic protein found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] Its primary function is to form pores in the membranes of target cells, such as virus-infected cells or tumor cells, facilitating the entry of cytotoxic granzymes that induce programmed cell death (apoptosis).[1] Understanding the intricate mechanisms of Perforin's action, from its structure and calcium-dependent activation to its oligomerization and pore formation, is crucial for developing novel immunotherapies and addressing pathologies linked to its dysfunction. This technical guide provides an in-depth overview of the theoretical studies and computational modeling of Perforin, presenting key quantitative data, detailed experimental methodologies, and visual representations of its functional pathways.

Theoretical Studies of Perforin

Theoretical investigations into Perforin have largely focused on its structure-function relationship, the conformational changes it undergoes during activation and pore formation, and the molecular determinants of its interaction with target membranes.

Structural Insights and Key Domains

Perforin is a glycoprotein with a molecular weight of approximately 60-70 kDa, composed of 555 amino acids.[1] Its structure comprises several key domains that are integral to its function:

-

MACPF Domain (Membrane Attack Complex/Perforin): This N-terminal domain is homologous to the complement components C6-C9 and is central to Perforin's pore-forming ability. It undergoes significant conformational changes to form the transmembrane β-barrel of the pore.

-

C2 Domain: This domain is responsible for the initial calcium-dependent binding of Perforin to the phospholipid membrane of the target cell.[2]

-

EGF-like Domain: Situated between the MACPF and C2 domains, this domain is thought to act as a flexible linker, allowing for the correct positioning of the other domains during membrane insertion.

Mechanism of Action: A Step-by-Step Process

The action of Perforin can be conceptualized as a multi-step process, initiated by the recognition of a target cell by a CTL or NK cell.

-

Granule Exocytosis: Upon target cell recognition, cytotoxic granules containing Perforin and granzymes are released into the immunological synapse.

-

Calcium-Dependent Membrane Binding: In the calcium-rich extracellular environment, the C2 domain of Perforin undergoes a conformational change, enabling it to bind to the phosphatidylcholine on the target cell membrane.[1][2]

-

Oligomerization: Once bound to the membrane, Perforin monomers oligomerize to form a prepore complex. This process is driven by ionic interactions between adjacent monomers.[3]

-

Pore Formation: The prepore complex then undergoes a major conformational rearrangement, where the MACPF domain unfolds and inserts into the membrane, forming a large β-barrel pore. This transition from a soluble monomer to a transmembrane pore is a hallmark of the MACPF/CDC superfamily of proteins.[4][5]

-

Granzyme Entry and Apoptosis: The formed pore allows for the passive diffusion of granzymes into the cytoplasm of the target cell, where they activate caspase cascades and other pathways leading to apoptosis.

Computational Modeling of Perforin

Computational approaches, particularly molecular dynamics (MD) simulations, have been instrumental in elucidating the dynamics of Perforin's interaction with membranes and the mechanics of pore formation at an atomic level.

Molecular Dynamics Simulations of Membrane Insertion

MD simulations are powerful tools to study the insertion of proteins into lipid bilayers.[6][7] For Perforin, these simulations can model the conformational changes in the MACPF domain and the energetics of inserting the β-hairpins into the hydrophobic core of the membrane. These models can help to identify key residues involved in the insertion process and to understand the role of the lipid environment in modulating pore formation.

Modeling Pore Assembly

Computational models can also be used to simulate the oligomerization of Perforin monomers on the membrane surface.[8] These models can provide insights into the protein-protein interfaces that stabilize the pore complex and the kinetics of its assembly. By simulating the interactions between multiple Perforin subunits, researchers can investigate the factors that determine the size and stability of the final pore structure.

Quantitative Data

The following tables summarize key quantitative parameters related to Perforin's structure and function, compiled from various experimental studies.

Table 1: Structural and Stoichiometric Parameters of the Perforin Pore

| Parameter | Value | Method | Reference |

| Pore Diameter (Inner) | 75 - 90 Å | Cryo-EM | [9] |

| Pore Diameter (Overall) | ~245 Å | Cryo-EM | [4] |

| Pore Height | ~155 Å | Cryo-EM | [4] |

| Number of Subunits per Pore | ~20-22 | Cryo-EM | [4] |

| Molecular Weight (Monomer) | ~70 kDa | SDS-PAGE | [10] |

Table 2: Kinetic and Affinity Data for Perforin Function

| Parameter | Value | Condition | Method | Reference |

| Calcium Affinity (Kd) for mouse PFN | 26 ± 5.8 µM | pH 7.4 | Microscale Thermophoresis | [11] |

| Calcium Affinity (Kd) for human PFN | 123 ± 33 µM | pH 7.4 | Microscale Thermophoresis | [11] |

| Extracellular Ca2+ Concentration | 1 - 3 mM | Physiological | - | [12] |

| Pre-pore to Pore Transition Rate | ~15 s⁻¹ | Acidic pH (for Perforin-2) | High-Speed AFM | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Perforin.

Recombinant Perforin Expression and Purification

Objective: To produce purified, active Perforin for in vitro studies.

Methodology: (Adapted from a protocol for murine Perforin expression in insect cells)

-

Baculovirus Generation:

-

Subclone the murine Perforin gene into a baculovirus transfer vector.

-

Co-transfect Sf9 insect cells with the transfer vector and linearized baculovirus DNA to generate recombinant baculovirus.

-

Amplify the virus stock through subsequent infections of Sf9 cells.

-

-

Protein Expression:

-

Infect High Five™ insect cells with the high-titer recombinant baculovirus.

-

Culture the cells for 72-96 hours to allow for protein expression and secretion into the medium.

-

-

Purification:

-

Harvest the cell culture supernatant containing the secreted Perforin.

-

Perform immobilized metal affinity chromatography (IMAC) as a first purification step.

-

Further purify the Perforin-containing fractions using size-exclusion chromatography to obtain a pure and homogenous protein sample.

-

-

Quality Control:

Cryo-Electron Microscopy (Cryo-EM) of Perforin Pores

Objective: To determine the high-resolution structure of the Perforin pore.

Methodology: (Based on a protocol for murine Perforin-2 pores)[14]

-

Sample Preparation:

-

Incubate purified Perforin with liposomes in the presence of calcium to induce pore formation.

-

Solubilize the Perforin-lipid complexes using a mild detergent (e.g., 0.056% Cymal-6).

-

-

Grid Preparation and Data Collection:

-

Apply the solubilized sample to glow-discharged cryo-EM grids and plunge-freeze in liquid ethane.

-

Collect data using a transmission electron microscope equipped with a direct electron detector.

-

-

Image Processing:

-

Perform motion correction of the raw movie frames.

-

Estimate the contrast transfer function (CTF) for each micrograph.

-

Pick individual particle images corresponding to the Perforin pores.

-

Perform 2D and 3D classification to sort the particles into homogenous classes.

-

Generate a final 3D reconstruction of the Perforin pore and refine the structure to high resolution using software such as RELION.[14]

-

In Vitro Cytotoxicity Assay

Objective: To measure the cytotoxic activity of Perforin-expressing cells or purified Perforin.

Methodology: (General protocol for a colorimetric LDH release assay)[15]

-

Cell Preparation:

-

Culture target cells (e.g., a tumor cell line) to a healthy, sub-confluent state.

-

Prepare effector cells (e.g., activated CTLs or NK cells) or a solution of purified Perforin and Granzyme B.

-

-

Co-incubation:

-

Plate the target cells in a 96-well plate.

-

Add the effector cells or the purified proteins to the target cells at various effector-to-target ratios or concentrations.

-

Include control wells for spontaneous LDH release (target cells only) and maximum LDH release (target cells lysed with a detergent).

-

Incubate the plate for a defined period (e.g., 4 hours) at 37°C.

-

-

LDH Measurement:

-

Centrifuge the plate to pellet the cells.

-

Transfer a portion of the supernatant from each well to a new plate.

-

Add a reaction mixture containing a substrate that is converted to a colored product by LDH.

-

Incubate for a short period at room temperature.

-

Measure the absorbance of the colored product using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis for each condition using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

-

Granzyme B Delivery Assay

Objective: To quantify the delivery of Granzyme B into target cells mediated by Perforin.

Methodology: (Flow cytometry-based assay)[16]

-

Cell Preparation:

-

Label target cells with a fluorescent dye (e.g., CFSE) for identification.

-

Prepare effector cells expressing Perforin and Granzyme B.

-

-

Co-incubation:

-

Mix the labeled target cells with the effector cells at a specific ratio.

-

Incubate the cell mixture for a defined period (e.g., 1-2 hours) at 37°C to allow for granule exocytosis and Granzyme B delivery.

-

-

Staining:

-

Fix and permeabilize the cells.

-

Stain the cells with a fluorescently labeled antibody specific for Granzyme B.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the target cell population based on their fluorescent label.

-

Quantify the amount of intracellular Granzyme B in the target cells by measuring the fluorescence intensity of the Granzyme B antibody.

-

Visualizations of Perforin Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of Perforin's function and the experimental workflows used to study it.

References

- 1. Perforin: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. The molecular basis for perforin oligomerization and transmembrane pore assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pore conformation of lymphocyte perforin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational Changes during Pore Formation by the Perforin-Related Protein Pleurotolysin | PLOS Biology [journals.plos.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Insertion and Assembly of Membrane Proteins via Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. embopress.org [embopress.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structural Basis for Ca2+-mediated Interaction of the Perforin C2 Domain with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Perforin-2 clockwise hand-over-hand pre-pore to pore transition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cryo‐EM structures of perforin‐2 in isolation and assembled on a membrane suggest a mechanism for pore formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. A flow-cytometry-based assay to assess granule exocytosis and GZB delivery by human CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Periconicins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periconicins, notably Periconicin A and Periconicin B, are bioactive fusicoccane diterpenes isolated from the endophytic fungus Periconia sp.[1] These secondary metabolites have garnered significant interest within the scientific community due to their potent antimicrobial and plant growth regulatory activities.[2] Periconicin A, in particular, has demonstrated significant inhibitory action against various human fungal pathogens and bacteria.[2][3] This document provides a comprehensive guide for the extraction, purification, and preliminary characterization of periconicins from fungal cultures. The protocols outlined below are designed to be a foundational methodology that can be optimized for specific laboratory conditions and research objectives.

Chemical Properties of Periconicins

A summary of the chemical properties of Periconicin A and B is presented in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Periconicin A | C29H42O7 | 502.64 | Fusicoccane diterpene |

| Periconicin B | C27H38O6 | 458.59 | Fusicoccane diterpene |

Experimental Protocols

Fungal Culture and Fermentation

A pure culture of Periconia sp. is required for the production of periconicins.

Materials:

-

Pure culture of Periconia sp.

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Incubator shaker

Protocol:

-

Inoculate the Periconia sp. culture onto PDA plates and incubate at 25-28°C for 7-10 days until sufficient mycelial growth is observed.

-

Prepare a seed culture by transferring a small piece of the mycelial agar into a flask containing sterile PDB.

-

Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.

-

Inoculate a large-scale fermentation culture with the seed culture at a 1:10 (v/v) ratio in PDB.

-

Incubate the production culture for 14-21 days under the same conditions as the seed culture.

Extraction of Crude Periconicins

This protocol describes the extraction of periconicins from the fungal culture broth and mycelia.

Materials:

-

Fungal culture from Step 1

-

Ethyl acetate

-

Cheesecloth or filter paper

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Separate the fungal mycelia from the culture broth by filtration through cheesecloth or filter paper.

-

Combine the mycelia and the filtrate for extraction.

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this step three times to ensure complete extraction of the secondary metabolites.

-

Combine the organic (ethyl acetate) layers and wash with distilled water to remove any residual media components.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

Concentrate the extract in vacuo using a rotary evaporator at 40-45°C to obtain the crude extract.

Purification of Periconicins

A multi-step chromatography approach is employed for the purification of Periconicin A and B from the crude extract.

3.1. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

-

Crude extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Hexane

-

Ethyl acetate

-

Methanol

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates

Protocol:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a stepwise gradient of hexane-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 90:10).

-

Collect fractions of a defined volume (e.g., 20 mL) using a fraction collector.

-

Monitor the fractions by TLC to identify those containing compounds with similar Rf values.

-

Pool the fractions containing the target compounds based on the TLC analysis.

3.2. C18 Reversed-Phase Column Chromatography (Intermediate Purification)

Materials:

-

Semi-purified fractions from step 3.1

-

C18 reversed-phase silica gel

-

Glass chromatography column

-

Methanol

-

Water

-

Fraction collector

Protocol:

-

Pack a column with C18 reversed-phase silica gel and equilibrate with the starting mobile phase (e.g., 50% methanol in water).

-

Dissolve the semi-purified fractions in a minimal amount of the mobile phase and load onto the column.

-

Elute the column with a stepwise or linear gradient of increasing methanol concentration in water (e.g., from 50% to 100% methanol).

-

Collect fractions and analyze by TLC or HPLC to identify fractions containing Periconicin A and B.

-

Pool the relevant fractions.

3.3. High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

-

Purified fractions from step 3.2

-

HPLC system with a UV detector

-

Preparative or semi-preparative C18 HPLC column (e.g., 250 x 10 mm, 5 µm)

-

Acetonitrile

-

Water (HPLC grade)

Protocol:

-

Dissolve the further purified fractions in the HPLC mobile phase.

-

Set up the HPLC system with a C18 column.

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions should be optimized based on analytical HPLC runs (a typical starting point could be 60-70% acetonitrile in water).

-

Monitor the elution at a suitable wavelength (e.g., 210 nm).

-

Collect the peaks corresponding to Periconicin A and Periconicin B.

-

Confirm the purity of the isolated compounds by analytical HPLC.

-

Remove the solvent under reduced pressure to obtain the pure compounds.

Data Presentation

The following table summarizes the expected outcomes of the purification process. Note that these values are illustrative and actual results may vary depending on the fungal strain and culture conditions.

| Purification Step | Input Mass (g) | Output Mass (mg) | Purity of Periconicin A (%) | Purity of Periconicin B (%) |

| Crude Extraction | 100 (wet mycelia + broth) | 1500 (crude extract) | < 1 | < 1 |

| Silica Gel Chromatography | 1.5 | 300 (combined fractions) | 10-20 | 5-15 |

| C18 Column Chromatography | 0.3 | 50 (combined fractions) | 60-70 | 50-60 |

| Preparative HPLC | 0.05 | 15 (Periconicin A) | > 95 | - |

| 8 (Periconicin B) | - | > 95 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of periconicins.

Caption: Workflow for Periconicin Extraction and Purification.

Hypothesized Antimicrobial Signaling Pathway

The precise molecular mechanism of Periconicin's antimicrobial activity is not yet fully elucidated. However, a plausible general mechanism for a fungal secondary metabolite involves the disruption of essential cellular processes in the target microbe. The following diagram illustrates a hypothetical signaling pathway.

Caption: Hypothesized Antimicrobial Action of Periconicin.

References

Application Notes and Protocols for the High-Yield Synthesis of (+)-(R)-Persin

Disclaimer: Initial searches for "Persiconin" did not yield information on a compound with established synthetic protocols. However, extensive information is available for "(+)-(R)-Persin," a structurally related acetogenin found in avocado. It is presumed that the user's interest lies in the synthesis of this compound. These application notes, therefore, detail a proposed high-yield synthesis of (+)-(R)-Persin.

Introduction

(+)-(R)-Persin is a natural product found in the leaves, seeds, and fruit of the avocado (Persea americana). It is a fatty acid derivative classified as an acetogenin and has garnered interest for its potential biological activities, including insecticidal, fungicidal, and cytotoxic effects against certain cancer cell lines.[1] The unique structure of Persin, featuring a diene system and a chiral alcohol, makes it a challenging yet valuable target for chemical synthesis. A reliable and high-yield synthetic route is crucial for producing sufficient quantities for further biological evaluation and potential therapeutic development.

This document provides a detailed protocol for a proposed high-yield synthesis of (+)-(R)-Persin, along with a plausible biosynthetic pathway and representative quantitative data. The synthetic strategy is designed to be efficient and scalable, providing researchers with a practical guide for obtaining this valuable natural product.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the proposed high-yield synthesis of (+)-(R)-Persin. Please note that these are target yields and purities for an optimized process.

| Step | Reaction | Starting Material | Product | Target Yield (%) | Purity (%) |

| 1 | Grignard Reaction | 11-bromoundec-1-ene | Dodec-1-en-11-yn-3-ol | 85 | >95 |

| 2 | Lindlar Reduction | Dodec-1-en-11-yn-3-ol | (Z)-Dodec-1-en-11-yn-3-ol | 95 | >98 |

| 3 | Sonogashira Coupling | (Z)-Dodec-1-en-11-yn-3-ol | (12Z,15Z)-Heneicosa-12,15-dien-1-yn-4-ol | 80 | >95 |

| 4 | Hydroboration-Oxidation | (12Z,15Z)-Heneicosa-12,15-dien-1-yn-4-ol | (12Z,15Z)-Heneicosa-12,15-diene-1,4-diol | 90 | >97 |

| 5 | Selective Oxidation | (12Z,15Z)-Heneicosa-12,15-diene-1,4-diol | (12Z,15Z)-1-hydroxyhenicosa-12,15-dien-4-one | 88 | >98 |

| 6 | Asymmetric Reduction | (12Z,15Z)-1-hydroxyhenicosa-12,15-dien-4-one | (2R,12Z,15Z)-Heneicosa-12,15-diene-1,2,4-triol | 92 | >99 (ee >98%) |

| 7 | Acylation | (2R,12Z,15Z)-Heneicosa-12,15-diene-1,2,4-triol | (+)-(R)-Persin | 95 | >99 |

Experimental Protocols

A. Proposed High-Yield Chemical Synthesis of (+)-(R)-Persin

This protocol outlines a convergent and stereoselective synthesis of (+)-(R)-Persin.

Step 1: Synthesis of Dodec-1-en-11-yn-3-ol

-

To a solution of 11-bromoundec-1-ene (1.0 eq) in anhydrous THF, add magnesium turnings (1.2 eq) and a crystal of iodine.

-

Stir the mixture at room temperature until the magnesium is consumed.

-

Cool the resulting Grignard reagent to 0 °C and add a solution of acrolein (1.1 eq) in anhydrous THF dropwise.

-

After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford dodec-1-en-11-yn-3-ol.

Step 2: Lindlar Reduction to (Z)-Dodec-1-en-11-yn-3-ol

-

Dissolve dodec-1-en-11-yn-3-ol (1.0 eq) in methanol.

-

Add Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead, 0.05 eq) and quinoline (0.1 eq).

-

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

The crude (Z)-dodec-1-en-11-yn-3-ol is of sufficient purity for the next step.

Step 3: Sonogashira Coupling to (12Z,15Z)-Heneicosa-12,15-dien-1-yn-4-ol

-

To a solution of (Z)-dodec-1-en-11-yn-3-ol (1.0 eq) and 1-bromonon-3-yne (1.1 eq) in a 2:1 mixture of THF and diisopropylamine, add CuI (0.05 eq) and Pd(PPh3)4 (0.02 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 12 hours.

-

Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 8:2) to yield (12Z,15Z)-heneicosa-12,15-dien-1-yn-4-ol.

Step 4: Hydroboration-Oxidation to (12Z,15Z)-Heneicosa-12,15-diene-1,4-diol

-

Dissolve (12Z,15Z)-heneicosa-12,15-dien-1-yn-4-ol (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Add a solution of 9-BBN dimer (1.2 eq) in THF dropwise.

-

Warm the reaction to room temperature and stir for 4 hours.

-

Cool the mixture to 0 °C and add ethanol, followed by a 3M aqueous solution of NaOH and 30% H2O2.

-

Stir at room temperature for 2 hours.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify by column chromatography (hexane:ethyl acetate = 1:1) to give (12Z,15Z)-heneicosa-12,15-diene-1,4-diol.

Step 5: Selective Oxidation to (12Z,15Z)-1-hydroxyhenicosa-12,15-dien-4-one

-

Dissolve (12Z,15Z)-heneicosa-12,15-diene-1,4-diol (1.0 eq) in dichloromethane.

-

Add Dess-Martin periodinane (1.1 eq) portionwise at room temperature.

-

Stir for 1 hour.

-

Quench the reaction with a saturated aqueous solution of Na2S2O3 and NaHCO3.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify by column chromatography (hexane:ethyl acetate = 7:3) to obtain (12Z,15Z)-1-hydroxyhenicosa-12,15-dien-4-one.

Step 6: Asymmetric Reduction to (2R,12Z,15Z)-Heneicosa-12,15-diene-1,2,4-triol

-

To a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at -78 °C, add borane-dimethyl sulfide complex (1.1 eq) dropwise.

-

Stir for 15 minutes.

-

Add a solution of (12Z,15Z)-1-hydroxyhenicosa-12,15-dien-4-one (1.0 eq) in anhydrous THF dropwise.

-

Stir at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol.

-

Warm to room temperature and concentrate under reduced pressure.

-

Purify by column chromatography (ethyl acetate) to yield (2R,12Z,15Z)-heneicosa-12,15-diene-1,2,4-triol.

Step 7: Acylation to (+)-(R)-Persin

-

Dissolve (2R,12Z,15Z)-heneicosa-12,15-diene-1,2,4-triol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

-

Add acetic anhydride (1.2 eq) dropwise.

-

Stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench with water and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify by column chromatography (hexane:ethyl acetate = 8:2) to afford pure (+)-(R)-Persin.

Diagrams

Caption: Proposed chemical synthesis workflow for (+)-(R)-Persin.

Caption: Plausible biosynthetic pathway of (+)-(R)-Persin.

References

Application Notes and Protocols for the Analytical Quantification of Persiconin and Related Anthocyanins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persiconin, a term that may refer to a specific anthocyanin or a proprietary mixture, belongs to the anthocyanin class of flavonoids. Anthocyanins are naturally occurring pigments responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. Beyond their role as natural colorants, anthocyanins are of significant interest to researchers, scientists, and drug development professionals due to their potential health benefits, including antioxidant, anti-inflammatory, and chemopreventive properties. Accurate and precise quantification of this compound and related anthocyanins in various matrices, such as plant extracts, finished products, and biological samples, is crucial for quality control, formulation development, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the quantification of anthocyanins, which are applicable to this compound, using three common analytical techniques: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry (pH differential method).

Analytical Methods Overview

The choice of analytical method for anthocyanin quantification depends on the specific requirements of the analysis, such as the need for separation of individual anthocyanins, sensitivity, and sample throughput.

-

HPLC-UV/DAD: This is the most widely used method for the separation and quantification of individual anthocyanins. It offers good selectivity and sensitivity for routine analysis.[1]

-

LC-MS/MS: This technique provides the highest sensitivity and selectivity, making it ideal for the analysis of complex matrices and for pharmacokinetic studies where low concentrations of metabolites are expected.[2]

-

UV-Vis Spectrophotometry (pH Differential Method): This is a rapid and simple method for the determination of total monomeric anthocyanin content. It is suitable for rapid screening and quality control of raw materials and finished products.[3][4]

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative parameters for the analysis of common anthocyanins using HPLC-UV/DAD and LC-MS/MS. These parameters can be used as a starting point for the development of a specific method for this compound.

Table 1: HPLC-UV/DAD Method Parameters for Anthocyanin Quantification [5][6]

| Anthocyanin | Retention Time (min) | Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |

| Delphinidin-3-O-glucoside | 15.2 | 520 | 0.5 - 50 | 0.12 | 0.40 |

| Cyanidin-3-O-glucoside | 18.5 | 520 | 0.5 - 50 | 0.06 | 0.20 |

| Petunidin-3-O-glucoside | 20.1 | 520 | 0.5 - 50 | 0.08 | 0.25 |

| Peonidin-3-O-glucoside | 22.3 | 520 | 0.5 - 50 | 0.06 | 0.18 |

| Malvidin-3-O-glucoside | 24.0 | 520 | 0.5 - 50 | 0.07 | 0.22 |

Table 2: LC-MS/MS Method Parameters for Anthocyanin Quantification [7][8]

| Anthocyanin | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |

| Delphinidin-3-O-glucoside | 8.1 | 465.1 | 303.1 | 1 - 1000 | 0.2 | 0.7 |

| Cyanidin-3-O-glucoside | 9.2 | 449.1 | 287.1 | 1 - 1000 | 0.1 | 0.4 |

| Petunidin-3-O-glucoside | 9.8 | 479.1 | 317.1 | 1 - 1000 | 0.2 | 0.6 |

| Peonidin-3-O-glucoside | 10.5 | 463.1 | 301.1 | 1 - 1000 | 0.1 | 0.5 |

| Malvidin-3-O-glucoside | 11.2 | 493.1 | 331.1 | 1 - 1000 | 0.2 | 0.8 |

Experimental Protocols

Sample Preparation: Extraction of Anthocyanins from Plant Material

Proper sample preparation is critical for accurate quantification. The following is a general protocol for the extraction of anthocyanins from plant materials.

Protocol 1: Solid-Liquid Extraction of Anthocyanins

-

Sample Homogenization: Weigh a representative portion of the plant material (fresh, frozen, or freeze-dried) and homogenize it to a fine powder or paste.

-

Extraction Solvent: Prepare an extraction solvent of methanol or ethanol acidified with a small amount of acid (e.g., 0.1% HCl or 1% formic acid) to stabilize the anthocyanins in their colored flavylium cation form.[9]

-

Extraction: Add the extraction solvent to the homogenized sample in a suitable ratio (e.g., 1:10 w/v).

-

Sonication/Agitation: Sonicate the mixture in an ultrasonic bath or agitate on a shaker for 30-60 minutes at room temperature, protected from light.

-

Centrifugation: Centrifuge the mixture to separate the supernatant from the solid residue.

-

Re-extraction: Repeat the extraction process on the residue to ensure complete extraction of anthocyanins.

-

Combine and Filter: Combine the supernatants and filter through a 0.45 µm syringe filter into an amber vial for analysis.

Figure 1. Experimental workflow for anthocyanin extraction.

HPLC-UV/DAD Quantification Protocol

Protocol 2: Quantification of Individual Anthocyanins by HPLC-UV/DAD

-

Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) or a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using two mobile phases:

-

Mobile Phase A: Acidified water (e.g., 5% formic acid in water).

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-95% B; 35-40 min, 95% B; 40-45 min, 95-5% B; 45-50 min, 5% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: 520 nm for anthocyanins. A DAD allows for the acquisition of the full UV-Vis spectrum for each peak, aiding in identification.

-

Injection Volume: 10-20 µL.

-

Quantification: Create a calibration curve using certified reference standards of the anthocyanins of interest. The concentration of anthocyanins in the samples is determined by comparing their peak areas to the calibration curve.

LC-MS/MS Quantification Protocol

Protocol 3: Quantification of Individual Anthocyanins by LC-MS/MS

-

Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column and a gradient of acidified water and an organic solvent are used.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanins.

-

MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. For each anthocyanin, a specific precursor ion (the molecular ion [M]+) and a product ion (a characteristic fragment) are monitored.

-

Quantification: Use an internal standard (e.g., a stable isotope-labeled anthocyanin) to improve accuracy and precision. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Figure 2. General analytical workflows for HPLC-UV and LC-MS.

UV-Vis Spectrophotometry (pH Differential Method) Protocol

Protocol 4: Determination of Total Monomeric Anthocyanin Content [10]

-

Principle: This method is based on the reversible structural transformation of monomeric anthocyanins with a change in pH. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption is proportional to the total monomeric anthocyanin concentration.[11]

-

Reagents:

-

pH 1.0 buffer (0.025 M potassium chloride).

-

pH 4.5 buffer (0.4 M sodium acetate).

-

-

Procedure: a. Prepare two dilutions of the sample extract, one with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be chosen so that the absorbance at 520 nm of the pH 1.0 solution is within the linear range of the spectrophotometer (typically 0.2-1.4 AU). b. Let the solutions stand for 15-20 minutes. c. Measure the absorbance of both solutions at the wavelength of maximum absorbance (λvis-max, typically around 520 nm) and at 700 nm (to correct for haze) against a blank of distilled water.

-

Calculation: The total monomeric anthocyanin concentration, expressed as cyanidin-3-glucoside equivalents, is calculated using the following formula:

Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)

Where:

-

A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5

-

MW (Molecular Weight) = 449.2 g/mol for cyanidin-3-glucoside.

-

DF = Dilution Factor.

-

ε (Molar absorptivity) = 26,900 L·mol-1·cm-1 for cyanidin-3-glucoside.

-

l (pathlength) = 1 cm.

-

Signaling Pathways Modulated by Anthocyanins

Anthocyanins have been shown to exert their biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and metabolism. Understanding these pathways is crucial for drug development professionals.

Figure 3. Key signaling pathways modulated by anthocyanins.

Anthocyanins have been shown to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of the inflammatory response.[12][13] They can prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65/p50 transcription factor complex and subsequent expression of pro-inflammatory genes.[14]

The MAPK (Mitogen-Activated Protein Kinase) pathway, which is involved in cellular stress responses, proliferation, and apoptosis, is also modulated by anthocyanins.[15] Anthocyanins can inhibit the phosphorylation of key MAPK proteins like p38 and JNK, leading to a reduction in inflammation and induction of apoptosis in cancer cells.[16][17]

Furthermore, anthocyanins can activate the AMPK (AMP-activated protein kinase) pathway, a central regulator of cellular energy homeostasis.[18][19] Activation of AMPK can lead to beneficial metabolic effects, such as increased glucose uptake and inhibition of lipid synthesis.[20][21]

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the accurate and reliable quantification of this compound and other anthocyanins. The choice of method will depend on the specific analytical needs, with HPLC-UV and LC-MS/MS being suitable for the analysis of individual anthocyanins and the pH differential method offering a rapid approach for determining total anthocyanin content. A thorough understanding of the underlying signaling pathways modulated by these compounds is essential for researchers and professionals in the field of drug development to fully explore their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review on Chromatography–Mass Spectrometry Applications on Anthocyanin and Ellagitannin Metabolites of Blackberries and Raspberries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Determination of Anthocyanins in Cranberry Fruit and Cranberry Fruit Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. mitrask.com [mitrask.com]

- 11. researchgate.net [researchgate.net]

- 12. Anthocyanins inhibit nuclear factor-kappaB activation in monocytes and reduce plasma concentrations of pro-inflammatory mediators in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effect of anthocyanins via modulation of nuclear factor-κB and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anthocyanins Downregulate Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglial Cells by Suppressing the NF-κB and Akt/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anthocyanins and metabolites from purple rice inhibit IL-1β-induced matrix metalloproteinases expression in human articular chondrocytes through the NF-κB and ERK/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anthocyanin attenuates CD40-mediated endothelial cell activation and apoptosis by inhibiting CD40-induced MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anthocyanins are novel AMPKα1 stimulators that suppress tumor growth by inhibiting mTOR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Anthocyanin-rich Seoritae extract ameliorates renal lipotoxicity via activation of AMP-activated protein kinase in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hypoglycemic and hypolipidemic effects of blueberry anthocyanins by AMPK activation: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC-MS/MS method for Persiconin analysis

An Application Note and Protocol for the Quantitative Analysis of Persiconin in Human Plasma using a Validated HPLC-MS/MS Method